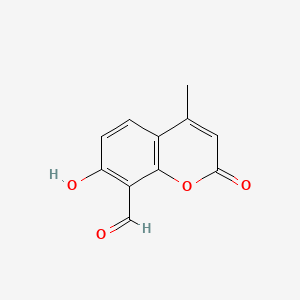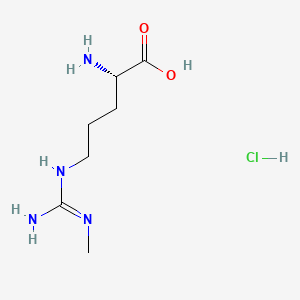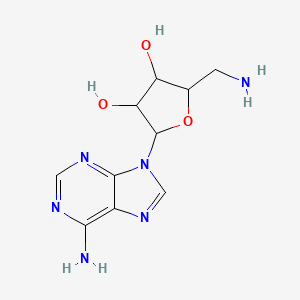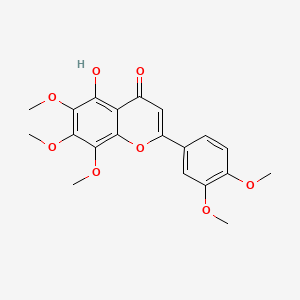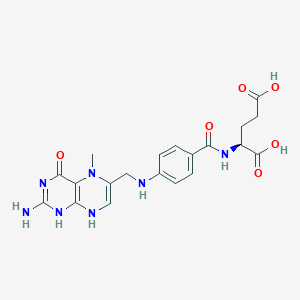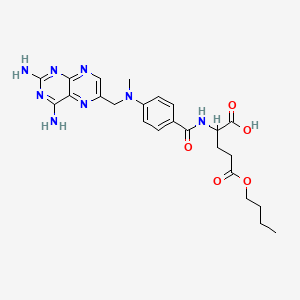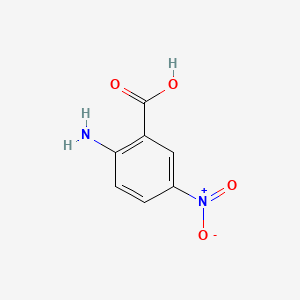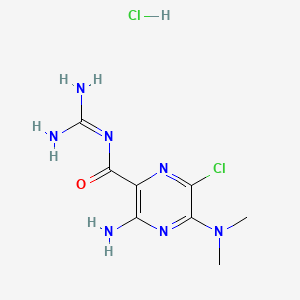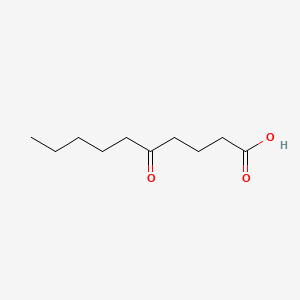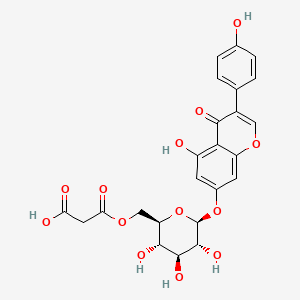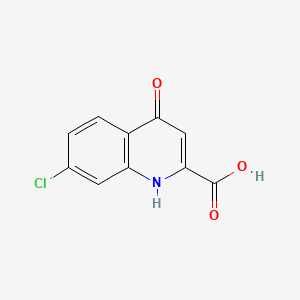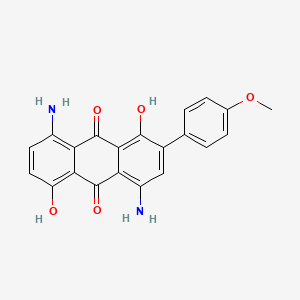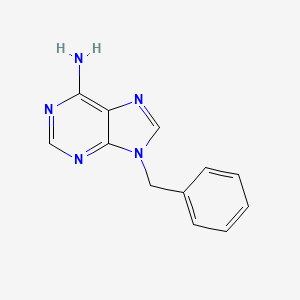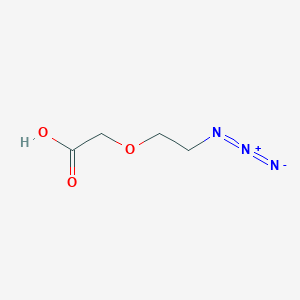
Azido-PEG1-CH2CO2H
Vue d'ensemble
Description
Azido-PEG1-CH2CO2H, also known as Azido-PEG1-carboxylic acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group is highly reactive and can participate in click chemistry reactions, making this compound valuable in various scientific applications .
Applications De Recherche Scientifique
Azido-PEG1-CH2CO2H has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Azido-PEG1-CH2CO2H is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary target of this compound is the protein BRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation .
Mode of Action
This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction, also known as “click chemistry”, allows for the formation of a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of BRD4 . By linking a PROTAC molecule to a ligand for BRD4, this compound can facilitate the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular effect of this compound is the formation of a stable triazole linkage with alkyne-containing molecules, and an amide bond with primary amines . At the cellular level, the use of this compound in PROTACs can lead to the degradation of target proteins like BRD4, potentially altering gene transcription and cellular function .
Action Environment
Environmental factors such as pH and temperature could potentially influence the reactions involving this compound. For instance, the CuAAC reaction is typically performed under mild, aqueous conditions . Additionally, the stability of the compound may be affected by storage conditions. It is typically stored at -20°C for optimal stability .
Analyse Biochimique
Biochemical Properties
Azido-PEG1-CH2CO2H plays a significant role in biochemical reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Cellular Effects
The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and terminal carboxylic acid. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
It is known that the compound is typically quite stable .
Metabolic Pathways
It is known that the azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG1-CH2CO2H can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group into a PEG backbone. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Carboxylation: The terminal carboxylic acid group is introduced through a carboxylation reaction using appropriate reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azidation, and carboxylation reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-CH2CO2H undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): No catalyst is required.
Amide Bond Formation: EDC or HATU are used as activators
Major Products Formed
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from reactions with primary amines
Comparaison Avec Des Composés Similaires
Azido-PEG1-CH2CO2H is unique due to its combination of an azide group and a terminal carboxylic acid group linked through a PEG chain. Similar compounds include:
Azido-PEG2-CH2CO2H: Contains a longer PEG chain, providing increased solubility and flexibility.
Azido-PEG3-CH2CO2H: Further extends the PEG chain length, enhancing its hydrophilicity.
Azido-PEG4-CH2CO2H: Offers even greater solubility and flexibility due to the longer PEG chain.
These similar compounds share the same functional groups but differ in the length of the PEG chain, which can affect their solubility, flexibility, and overall performance in various applications.
Propriétés
IUPAC Name |
2-(2-azidoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXYASKHZDVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

